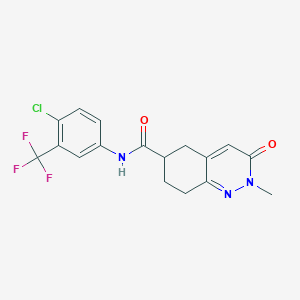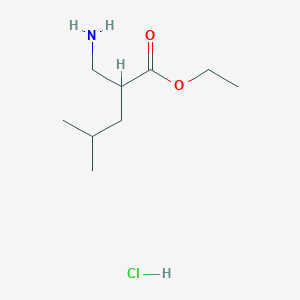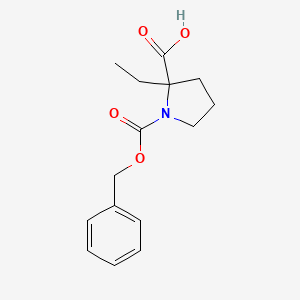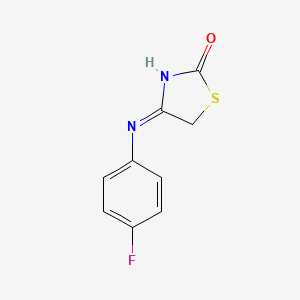
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a useful research compound. Its molecular formula is C17H15ClF3N3O2 and its molecular weight is 385.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Inhibitory Activities on Transcription Factors
- N-(4-chloro-3-(trifluoromethyl)phenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide and its derivatives have been studied for their inhibition of transcription mediated by NF-kappaB and AP-1 transcription factors. These compounds demonstrate potential in improving oral bioavailability and exhibit promising cell-based activity (Palanki et al., 2000).
2. Antiproliferative and Kinase Inhibitory Properties
- Compounds containing the cinnoline carboxamide moiety, like the aforementioned chemical, have been found to exhibit antiproliferative activities against various cancer cell lines. They also act as kinase inhibitors, particularly against the c-Met kinase, showcasing their potential as multitargeted receptor tyrosine kinase inhibitors (Li et al., 2013).
3. Antimicrobial and Antitubercular Activities
- Research on related cinnoline derivatives indicates significant antimicrobial, antitubercular, and antimalarial activities. These compounds have shown efficacy against various pathogenic bacterial strains and Mycobacterium tuberculosis (Umamatheswari & Sankar, 2017).
4. Potential in Treating Neurological Conditions
- Similar compounds have been explored for their role as glycine transporter 1 inhibitors, indicating potential applications in treating neurological conditions. These inhibitors demonstrate favorable pharmacokinetic profiles and impact glycine concentration in the cerebrospinal fluid (Yamamoto et al., 2016).
5. Antitumor and Cancer Cell Line Inhibition
- Specific derivatives of this compound have been synthesized with distinct inhibitory capacities against the proliferation of cancer cell lines like A549 and BGC-823, indicating their potential in antitumor applications (Ji et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as tyrosine-protein kinase, which acts as a cell-surface receptor for various growth factors .
Mode of Action
Molecules with a trifluoromethyl group have been shown to improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein .
Biochemical Pathways
Similar compounds have been found to participate in the synthesis of various organic compounds .
Result of Action
Similar compounds have shown significant analgesic activity .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O2/c1-24-15(25)7-10-6-9(2-5-14(10)23-24)16(26)22-11-3-4-13(18)12(8-11)17(19,20)21/h3-4,7-9H,2,5-6H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMFJGYYYVUKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2505032.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505033.png)
![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide](/img/structure/B2505034.png)

![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2505040.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2505041.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2505044.png)

![Methyl 4-(((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2505046.png)




